2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one
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Overview
Description
2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound that belongs to the family of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring fused with a benzochromen moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-2-oxochromen-4-one with benzo[f]chromen-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Scientific Research Applications
2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s ability to generate reactive oxygen species can also contribute to its biological effects, such as inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxochromen-4-one: A simpler chromen derivative with similar chemical properties.
Benzo[f]chromen-3-one: Another related compound with a fused chromen ring structure.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: A derivative with a chlorobenzoate group.
Uniqueness
2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O5/c23-13-6-7-15-16(11-21(24)26-20(15)9-13)18-10-17-14-4-2-1-3-12(14)5-8-19(17)27-22(18)25/h1-11,23H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKOLUUQBZNEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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